Cyclo(Phe-Leu)

Übersicht

Beschreibung

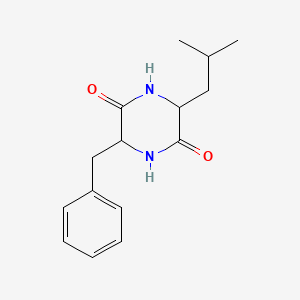

Cyclo(Phe-Leu) is a cyclic peptide composed of phenylalanine and leucine, forming a ring structure through peptide bonds . It’s frequently detected in many microbial cultures .

Synthesis Analysis

A synthetic DKP library containing all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) was reported . The library was subjected to spectroscopic characterization using mass spectrometry, NMR, and electronic circular dichroism (ECD) .Molecular Structure Analysis

Cyclo(Phe-Leu) has an empirical formula of C15H20N2O2 and a molecular weight of 260.33 . The InChI key is QPDMOMIYLJMOQJ-STQMWFEESA-N .Chemical Reactions Analysis

Cyclo(Phe-Leu) is a type of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides isolated from various natural sources . Each DKP has four possible stereoisomers due to the presence of two chirality centers .Physical And Chemical Properties Analysis

Cyclo(Phe-Leu) is a solid compound . It has a SMILES string of CC©C[C@@H]1NC(=O)C@HNC1=O .Wissenschaftliche Forschungsanwendungen

- Stereochemistry : Cyclo(Phe-Leu) exists in different stereoisomers, each with distinct biological effects . Researchers study these isomers to understand their interactions with biological targets.

- Ubiquitous Presence : Cyclo(Phe-Leu) is frequently detected in microbial cultures . Researchers explore its role in natural ecosystems and its potential as a bioactive compound.

- Stereochemical Assignment : ECD spectroscopy can unambiguously differentiate Cyclo(Phe-Leu) stereoisomers . Researchers use this technique to determine absolute configurations in natural sources.

- Cytocompatibility : Cyclo(Phe-Leu) exhibits good cytocompatibility . Researchers explore its potential for antimicrobial coatings to combat emerging antimicrobial resistance.

- In Silico Tools : Researchers employ web-based tools to assess the pharmacological properties, toxicity, and drug-likeness of Cyclo(Phe-Leu) derivatives .

- Biofilm Inhibition : Investigating Cyclo(Phe-Leu) derivatives may reveal their impact on biofilm formation . Biofilms play a crucial role in microbial communities and infections.

Biological Activity and Drug Development

Natural Product Research

Electronic Circular Dichroism (ECD)

Antimicrobial Coatings and Resistance

Pharmacoinformatics and Drug-Likeness

Biofilm Formation and Microbial Communities

Safety and Hazards

Zukünftige Richtungen

While the future directions of Cyclo(Phe-Leu) are not explicitly mentioned in the retrieved papers, there is an increasing interest towards the development of new antimicrobial coatings, especially in light of the emergence of antimicrobial resistance (AMR) towards common antibiotics . Cyclic peptides like Cyclo(Phe-Leu) are attractive candidates for their ability to self-assemble into supramolecular polymers and yield gel coatings that do not persist in the environment .

Wirkmechanismus

Target of Action

Cyclo(Phe-Leu) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), which is ubiquitously found in nature It’s known that the stereochemistry of dkps, including cyclo(phe-leu), is a key determinant of their biological activity .

Mode of Action

Cyclic peptides, including cyclo(phe-leu), have been reported to exert cytotoxic and cytostatic effects in cells . These effects could be due to the interaction of the cyclic peptides with cellular targets, leading to changes in cellular functions.

Biochemical Pathways

It’s known that dkps, including cyclo(phe-leu), can have distinct biological effects due to their unique spatial orientations . This suggests that Cyclo(Phe-Leu) could interact with multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

In silico predictions suggest that cyclic tetrapeptides, which include cyclo(phe-leu), show a better pharmacokinetic and toxic profile to humans than other cyclic peptides . This implies that Cyclo(Phe-Leu) could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

Cyclic peptides such as Cyclo(Phe-Leu) have been reported to exert cytotoxic and cytostatic effects in cells . These effects could result in reduced cell viability and changes in cell growth.

Action Environment

The action of Cyclo(Phe-Leu) could be influenced by various environmental factors. For instance, the biological activity of DKPs, including Cyclo(Phe-Leu), can be determined by their stereochemistry . This suggests that changes in the stereochemical environment could influence the action, efficacy, and stability of Cyclo(Phe-Leu).

Eigenschaften

IUPAC Name |

3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDMOMIYLJMOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(Phe-Leu) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are Cyclo(Phe-Leu) and its common sources?

A1: Cyclo(Phe-Leu) is a cyclic dipeptide, meaning it consists of two amino acids, Phenylalanine (Phe), and Leucine (Leu), linked in a cyclic structure. It is found naturally as a secondary metabolite in various organisms, including:

- Marine bacteria: It has been isolated from the marine bacterium Sulfitobacter [].

- Marine sponges: Mycale sp., a type of sea sponge, has been identified as a source of Cyclo(Phe-Leu) [].

- Endophytic fungi: Mangrove endophytic fungus ZH-7 from the South China Sea produces Cyclo(Phe-Leu) [].

- Human placenta: This compound was identified for the first time in the human body, specifically in the human placenta [].

Q2: What is the molecular formula and weight of Cyclo(Phe-Leu)?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of Cyclo(Phe-Leu), these can be deduced from its structure:

Q3: What analytical techniques are commonly used to identify and characterize Cyclo(Phe-Leu)?

A3: Several analytical methods have been employed for the identification and characterization of Cyclo(Phe-Leu) and other cyclic peptides:

- High Performance Liquid Chromatography (HPLC): HPLC is used to separate the compound from complex mixtures [, ].

- Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about the compound, including the connectivity and spatial arrangement of atoms [].

Q4: Have any studies explored the structure-activity relationship (SAR) of Cyclo(Phe-Leu) or related cyclic peptides?

A4: Although the provided abstracts don't specifically focus on SAR studies for Cyclo(Phe-Leu), research on similar cyclic peptides containing the Phe-Leu-Leu-Arg motif highlights the importance of specific structural features for biological activity:

- Phe/Arg relative conformation: The spatial arrangement of Phenylalanine (Phe) and Arginine (Arg) residues in the cyclic structure significantly influences activity [].

- Primary amino group: The presence and positioning of a primary amino group within the cyclic peptide is crucial for potent activity [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)

![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B3035504.png)

![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035517.png)

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)

![7-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B3035519.png)